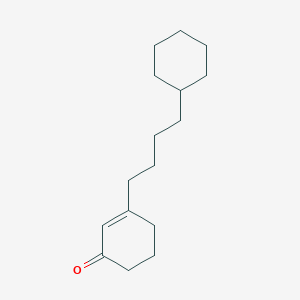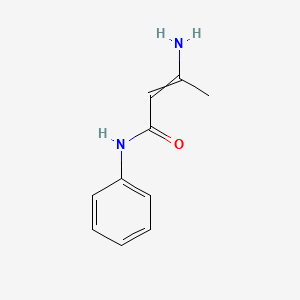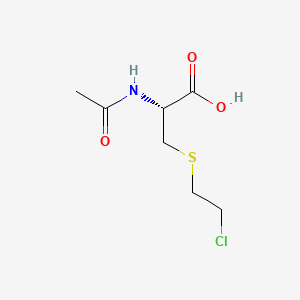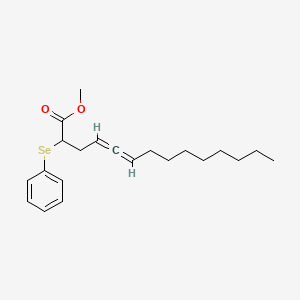
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is an organic compound that belongs to the class of cyclohexenones. Cyclohexenones are versatile intermediates used in the synthesis of various chemical products, including pharmaceuticals and fragrances . This compound is characterized by a cyclohexenone core with a cyclohexylbutyl substituent, making it a unique and valuable building block in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Several synthetic routes exist for the preparation of cyclohexenones, including 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one. One common method involves the Birch reduction of anisole followed by acid hydrolysis . Another approach is the α-bromination of cyclohexanone followed by treatment with a base . Additionally, hydrolysis of 3-chloro cyclohexene followed by oxidation of the resulting cyclohexenol is another viable route .
Industrial Production Methods
Industrially, cyclohexenones are produced by the catalytic oxidation of cyclohexene using hydrogen peroxide and vanadium catalysts . This method is efficient and scalable, making it suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the enone to a saturated ketone or alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the α-position of the enone.
Common Reagents and Conditions
Common reagents used in these reactions include organocopper reagents for nucleophilic conjugate addition, Grignard reagents for 1,2-addition, and various oxidizing agents such as hydrogen peroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or saturated ketones .
Wissenschaftliche Forschungsanwendungen
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one has several scientific research applications:
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of fragrances and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one involves its reactivity as an enone. Enones are electrophilic and can undergo nucleophilic addition reactions. The compound can participate in Michael addition reactions with nucleophiles, such as enolates or silyl enol ethers . Additionally, it can undergo Diels-Alder reactions with electron-rich dienes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-2-en-1-one: A simpler enone with similar reactivity but lacking the cyclohexylbutyl substituent.
4-Cyclohexylbut-3-en-2-one: Another enone with a different substitution pattern.
2-Cyclohexen-1-one, 4-hydroxy-3,5,5-trimethyl-4-(3-oxo-1-butenyl)-: A more complex enone with additional functional groups.
Uniqueness
3-(4-Cyclohexylbutyl)cyclohex-2-EN-1-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The cyclohexylbutyl group provides steric hindrance and electronic effects that influence the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
60439-09-0 |
|---|---|
Molekularformel |
C16H26O |
Molekulargewicht |
234.38 g/mol |
IUPAC-Name |
3-(4-cyclohexylbutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H26O/c17-16-12-6-11-15(13-16)10-5-4-9-14-7-2-1-3-8-14/h13-14H,1-12H2 |
InChI-Schlüssel |
CHLHBEBZERLIQE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)CCCCC2=CC(=O)CCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-4-methyl-6-nitrophenol](/img/structure/B14606804.png)
![Benzene, 1-[(4-bromophenyl)thio]-2,4-dinitro-](/img/structure/B14606811.png)
![3-(Chloromethylidene)-2,2,7,7-tetramethylbicyclo[2.2.1]heptane](/img/structure/B14606817.png)




![5-Ethyl-8-methyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14606874.png)



![S-{[1-(Sulfanylmethyl)cyclohexyl]methyl} ethanethioate](/img/structure/B14606893.png)

